REACTION_CXSMILES
|
COC(=O)[C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[N:11]([CH2:18][CH2:19][CH2:20][C:21]([O:23]CC)=O)[C:12]([O:14][CH:15]([CH3:17])[CH3:16])=[O:13].CC(C)([O-])C.[K+].Cl.[Cl-].[Li+]>C1COCC1.[Cl-].[Na+].O>[CH:15]([O:14][C:12]([N:11]1[CH2:18][CH2:19][CH2:20][C:21](=[O:23])[C:4]2[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]1=2)=[O:13])([CH3:16])[CH3:17] |f:1.2,4.5,7.8.9|
|
Name
|
2-[(3-Ethoxycarbonyl-propyl)-isopropoxycarbonyl-amino]-6-fluor-benzoic acid methyl ester
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1F)N(C(=O)OC(C)C)CCCC(=O)OCC)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
123 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
123 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
773 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the former crude in DMSO (58 mL)
|
Type
|
ADDITION
|
Details
|
add water (4 drops)
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layers over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter the mixture
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes/ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)N1C2=C(C(CCC1)=O)C(=CC=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |